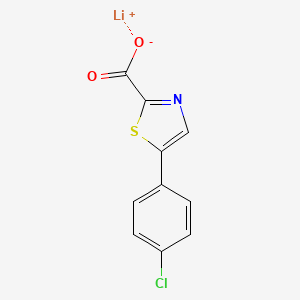
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
描述
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a lithium ion coordinated with a 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate moiety, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings to ensure consistent product quality .
化学反应分析
Types of Reactions: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学研究应用
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to lithium ions, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and ion transport, contributing to its observed biological effects.
相似化合物的比较
- Lithium(1+) ion 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) ion 5-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) ion 5-(4-methylphenyl)-1,3-thiazole-2-carboxylate
Comparison: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields .
属性
IUPAC Name |
lithium;5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOQVIGJYDXQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=CN=C(S2)C(=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClLiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)
![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)
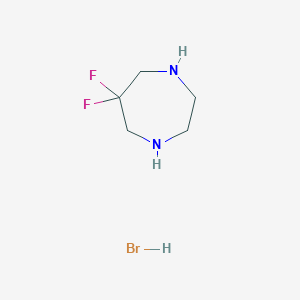
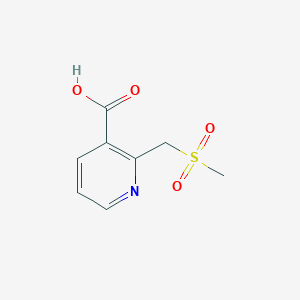
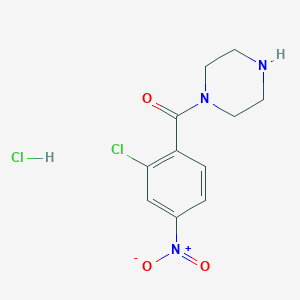

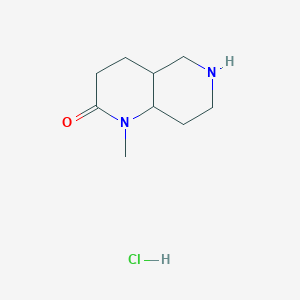
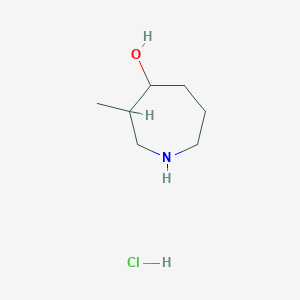

![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)


